molecular formula C25H23N3O5S B2928156 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 851411-70-6

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2928156
CAS No.: 851411-70-6
M. Wt: 477.54
InChI Key: JFSUNISWLSOKKT-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is involved in the study of carbon–carbon bond formation via intramolecular 1,4-dipolar cycloaddition, demonstrating the potential for creating chromeno[4,3-b]pyridin-2-ones through reactions of benzamides and N-substituted benzamides with specific side-chains, showcasing its significance in synthetic organic chemistry (Potts, Dery, & Kullnig, 1987).

Docking Studies and Anticancer Potential

Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives, including those structurally related to the compound , indicate potential anticancer activities, specifically against breast cancer cell lines. These studies highlight the compound's relevance in medicinal chemistry for developing new therapeutic agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Analytical Techniques

Research involving nonaqueous capillary electrophoresis has developed methods for the separation of related substances, including N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its derivatives. This highlights the compound's role in analytical chemistry for quality control and pharmacokinetic studies (Ye et al., 2012).

Novel Synthetic Pathways

Studies on piperidine-mediated [3 + 3] cyclization showcase innovative synthetic routes to create 2-aminochromeno[2,3-b]pyridine derivatives, reflecting the compound's utility in developing novel synthetic methodologies for heterocyclic compounds (Zhang et al., 2021).

Binding Affinity and Molecular Docking

Research on the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates indicates the relevance of this compound and its derivatives in exploring binding interactions and potential therapeutic effects, particularly in the context of anti-proliferative activities against breast cancer cell lines (Parveen et al., 2017).

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-16-15-21(26-23-19-7-3-4-8-20(19)33-25(30)22(16)23)27-24(29)17-9-11-18(12-10-17)34(31,32)28-13-5-2-6-14-28/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSUNISWLSOKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.